Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816124
InChI: InChI=1S/C13H17NO3/c1-14(8-11-6-4-3-5-7-11)13(9-17-10-13)12(15)16-2/h3-7H,8-10H2,1-2H3
SMILES: CN(CC1=CC=CC=C1)C2(COC2)C(=O)OC
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

CAS No.:

Cat. No.: VC13816124

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate
Standard InChI InChI=1S/C13H17NO3/c1-14(8-11-6-4-3-5-7-11)13(9-17-10-13)12(15)16-2/h3-7H,8-10H2,1-2H3
Standard InChI Key GHDKMFLGLZSBRY-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C2(COC2)C(=O)OC
Canonical SMILES CN(CC1=CC=CC=C1)C2(COC2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a four-membered oxetane ring substituted at the 3-position with both a benzyl(methyl)amino group (-N(CH3)CH2C6H5) and a methyl ester (-COOCH3). This configuration introduces significant steric strain due to the oxetane’s ring geometry, while the electron-withdrawing ester and electron-donating amine groups create a polarizable molecular framework .

Molecular Formula and Weight

Based on analogous structures , the molecular formula is inferred as C13H17NO3, yielding a molecular weight of 235.28 g/mol. Comparative data from methyl 3-(dibenzylamino)oxetane-3-carboxylate (C19H21NO3, MW 311.37 g/mol) suggest that the replacement of one benzyl group with a methyl group reduces molecular weight by approximately 76 g/mol, consistent with the loss of a C6H5CH2 moiety.

Table 1: Comparative Molecular Properties

PropertyMethyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (Inferred)Methyl 3-(dibenzylamino)oxetane-3-carboxylate
Molecular FormulaC13H17NO3C19H21NO3
Molecular Weight (g/mol)235.28311.37
Key Functional GroupsOxetane, tertiary amine, esterOxetane, tertiary amine, ester

Synthesis and Reactivity

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (Inferred)
Oxetane FormationEpoxide cyclization, BF3·OEt2 catalyst40–60%
Amine AlkylationBenzyl methyl bromide, K2CO3, DMF, 60°C 50–70%
PurificationColumn chromatography (SiO2, EtOAc/hexane)>95% purity

Reactivity Profile

The compound’s reactivity is dominated by:

  • Ester Hydrolysis: Susceptible to basic or acidic hydrolysis, yielding the carboxylic acid derivative.

  • Amine Functionalization: The tertiary amine can undergo quaternization or oxidation reactions.

  • Ring-Opening Reactions: The oxetane ring may open under nucleophilic attack (e.g., by amines or thiols).

Physicochemical Properties

Thermal Stability

Analogous compounds exhibit decomposition temperatures >150°C . The predicted boiling point for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate is ~390°C, extrapolated from methyl 3-(dibenzylamino)oxetane-3-carboxylate (407.4°C) , adjusted for reduced molecular weight.

Solubility and Partitioning

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amine groups. Limited solubility in water (<1 mg/mL) .

  • logP: Estimated at 2.1–2.5 using fragment-based methods, indicating moderate lipophilicity.

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